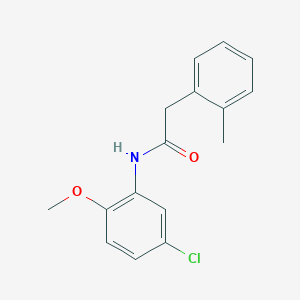
N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenyl)acetamide, commonly known as CMA, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. CMA belongs to the class of arylacetamide compounds and is known for its analgesic and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of CMA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and by inhibiting their production, CMA is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
CMA has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, and has also been shown to have anxiolytic and antidepressant effects. CMA has also been studied for its potential use in treating neuropathic pain and has shown to be effective in reducing pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CMA in lab experiments is its analgesic and anti-inflammatory properties, which make it a useful tool for studying pain and inflammation. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using CMA is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CMA. One direction is to further investigate its mechanism of action and how it interacts with other molecules in the body. Another direction is to study its potential use in treating other conditions, such as anxiety and depression. Additionally, further studies are needed to determine the optimal dosage and administration of CMA for its various applications.
Métodos De Síntesis
The synthesis of CMA involves the reaction of 5-chloro-2-methoxyaniline with 2-methylphenylacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain CMA in its pure form.
Aplicaciones Científicas De Investigación
CMA has been widely used in scientific research for its various biochemical and physiological effects. It has been studied for its analgesic and anti-inflammatory properties and has shown promising results in animal models. CMA has also been studied for its potential use in treating neuropathic pain and has shown to be effective in reducing pain in animal models.
Propiedades
Fórmula molecular |
C16H16ClNO2 |
|---|---|
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-11-5-3-4-6-12(11)9-16(19)18-14-10-13(17)7-8-15(14)20-2/h3-8,10H,9H2,1-2H3,(H,18,19) |
Clave InChI |
SLWPBSWBWHWOTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)Cl)OC |
SMILES canónico |
CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B245743.png)
![1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B245744.png)
![1,4-Bis[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245745.png)
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)


![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)


![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)


